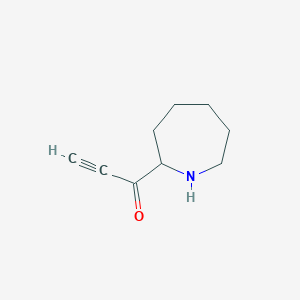
1-(Azepan-2-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO. It is known for its unique structure, which includes an azepane ring and a propynyl group.
Preparation Methods
The synthesis of 1-(Azepan-2-yl)prop-2-yn-1-one typically involves the reaction of azepane with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(Azepan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogens or other nucleophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include ketones, alkanes, and cyclic compounds .
Scientific Research Applications
1-(Azepan-2-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azepan-2-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
1-(Azepan-2-yl)prop-2-yn-1-one can be compared with similar compounds such as:
1-(Azepan-1-yl)prop-2-yn-1-one: Similar structure but with different substitution patterns on the azepane ring.
1-(Azepan-2-yl)but-2-yn-1-one: Similar structure but with a butynyl group instead of a propynyl group.
1-(Piperidin-2-yl)prop-2-yn-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an azepane ring and a propynyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(azepan-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)8-6-4-3-5-7-10-8/h1,8,10H,3-7H2 |
InChI Key |
QJBXPPNHDJKEGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


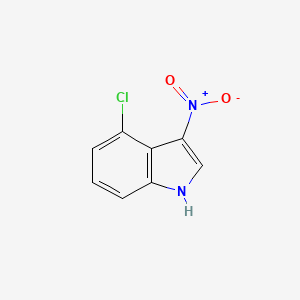
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
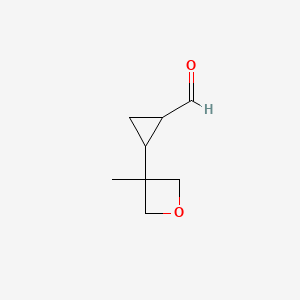
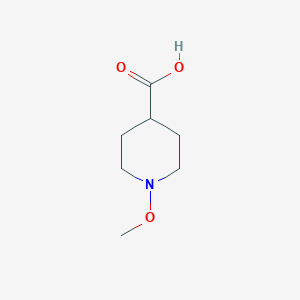
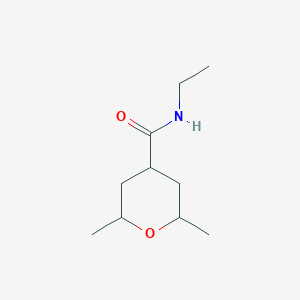
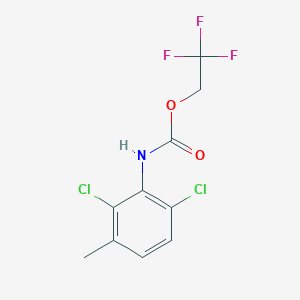
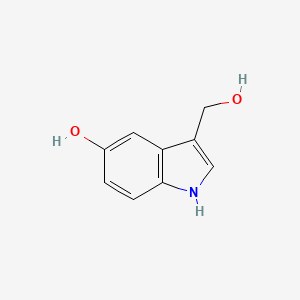
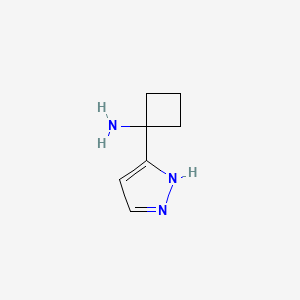
![4-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13204599.png)
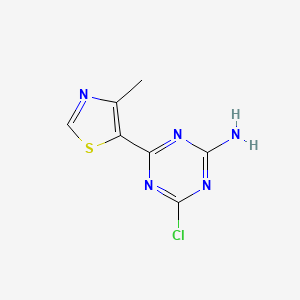

![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)


